Iodohippurate sodium i-125
CAS No.: 7230-65-1
Cat. No.: VC1935357
Molecular Formula: C9H7INNaO3
Molecular Weight: 325.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7230-65-1 |
|---|---|
| Molecular Formula | C9H7INNaO3 |
| Molecular Weight | 325.05 g/mol |
| IUPAC Name | sodium;2-[(2-(125I)iodanylbenzoyl)amino]acetate |
| Standard InChI | InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10-2; |
| Standard InChI Key | XYITYKDGJLHYPW-KYMMBCSGSA-M |
| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[125I].[Na+] |
| SMILES | C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+] |
Introduction
Chemical Structure and Properties
Molecular Structure
Iodohippurate Sodium I-125 is derived from 2-iodohippuric acid with the radioactive isotope I-125 in place of stable iodine. The compound consists of a benzene ring with an iodine-125 atom at the ortho position, linked to a glycine moiety through an amide bond, with the carboxylic acid group present as a sodium salt .
The molecular structure can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇INO₃·Na (with I-125 isotope) |
| Molecular Weight | 325.0512 g/mol |
| IUPAC Name | Sodium 2-[(2-(¹²⁵I)iodobenzoyl)amino]acetate |
| Common Synonyms | Hippuran-125I, I-125 OIH, Iodohippuric acid I-125 |
| CAS Number | 58861-30-6 |
| Physical State | Solid |
| Stereochemistry | Achiral |
The compound contains no stereogenic centers and has a flat aromatic ring system connected to the glycine residue . The radioactive iodine-125 atom is covalently bound to the benzene ring, creating a stable radiopharmaceutical that maintains its structural integrity during its diagnostic applications .
Radiochemical Properties
Iodine-125 is a low-energy gamma emitter that provides several advantages for medical imaging applications:
| Property | Value |
|---|---|
| Physical Half-life | 59.4 days |
| Effective Half-life in body | 4.8-5 hours |
| Radiation Type | Pure gamma emitter |
| Primary Photon Energy | 35.5 keV |
| Decay Mode | Electron capture |
The relatively long physical half-life of I-125 (59.4 days) contrasts with its much shorter effective half-life in the body (approximately 5 hours), which results from its rapid biological elimination through the kidneys . This property makes it suitable for renal function assessment while minimizing radiation exposure to patients.
Medical Applications
Renal Function Assessment
The primary clinical application of Iodohippurate Sodium I-125 is in the evaluation of renal function, particularly for measuring effective renal plasma flow (ERPF) . After intravenous administration, the compound:
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Is rapidly taken up by the kidneys
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Undergoes both glomerular filtration and tubular secretion
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Provides quantitative data on renal blood flow and tubular function
This radiopharmaceutical was historically recognized as the standard for measuring effective renal plasma flow in patients with renal failure . The ability to track its movement through the renal system using gamma cameras allows clinicians to assess kidney function with high sensitivity and specificity.
Advantages Over Alternative Compounds
Iodohippurate Sodium I-125 offers several advantages over its I-131 labeled counterpart:
| Feature | I-125 Hippuran | I-131 Hippuran |
|---|---|---|
| Photon Energy | 35.5 keV (lower) | 364 keV (higher) |
| Radiation Dose to Patient | Lower | Higher |
| Imaging Characteristics | Better spatial resolution | Suboptimal imaging characteristics |
| Risk to Kidneys and Thyroid | Minimal | Higher, especially in renal failure |
The suboptimal imaging characteristics of the 364-keV photon of I-131 and its higher radiation dose to kidneys and thyroid have made I-125 labeled hippurate a preferred alternative in many diagnostic settings . Research has shown that radiation risk can be minimized with combined use of I-125-hippuran and other diagnostic agents like 169U-EDTA .
Diagnostic Protocols
In clinical practice, Iodohippurate Sodium I-125 is administered intravenously, followed by sequential imaging to track its movement through the renal system. The test typically follows these steps:
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Baseline imaging of the patient
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Intravenous administration of a precise dose of Iodohippurate Sodium I-125
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Sequential gamma camera imaging at predetermined intervals
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Analysis of time-activity curves to assess renal function parameters
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Quantification of effective renal plasma flow and other functional metrics
The resulting renogram provides valuable diagnostic information on kidney perfusion, function, and potential obstructions in the urinary tract.
Historical Development and Current Status
Historical Use
Iodohippurate Sodium I-125 gained prominence in the 1960s-1970s as a renogram probe in nephrography . It was developed as an alternative to I-131 labeled compounds to reduce radiation exposure while maintaining diagnostic accuracy. The compound was part of a broader evolution in nuclear medicine that sought to optimize the balance between diagnostic value and radiation safety.
Evolution of Techniques
The use of Iodohippurate Sodium I-125 has evolved alongside technological advances in nuclear medicine:
| Time Period | Technological Advancement |
|---|---|
| 1960s-1970s | Initial use as renogram probe |
| 1980s-1990s | Integration with computerized analysis systems |
| 2000s-Present | Combination with other imaging modalities for comprehensive assessment |
While newer radiopharmaceuticals have been developed for renal imaging, Iodohippurate Sodium I-125 continues to serve as an important diagnostic tool in specific clinical scenarios, particularly in evaluating patients with impaired renal function .
Current Applications
Though some centers have transitioned to alternative radiopharmaceuticals, Iodohippurate Sodium I-125 remains valuable in several contexts:
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Assessment of effective renal plasma flow in renal failure patients
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Evaluation of renal tubular function
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Research applications exploring kidney physiology and pathophysiology
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Specialized diagnostic protocols requiring low radiation doses
The compound's established safety profile and well-characterized pharmacokinetics ensure its continued relevance in nuclear medicine practice.
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